DUDN-d6

Description

Significance of Stable Isotope Labeling in Advanced Analytical Chemistry

In advanced analytical chemistry, stable isotope labeling is particularly significant for achieving high levels of precision and accuracy, especially in quantitative analysis. nih.govnih.govnih.gov Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely used as internal standards in mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chembk.comgithub.comnih.govnih.govnih.govnih.govnih.govwikidata.org

The primary advantage of using a deuterated analog as an internal standard is its near-identical chemical and physical properties to the unlabeled analyte, with the crucial difference being its mass. chembk.comgithub.com This mass difference allows the labeled standard to be easily distinguished from the analyte by the mass spectrometer. By adding a known amount of the deuterated internal standard to a sample, variations introduced during sample preparation, extraction, chromatography, ionization, and detection can be normalized. nih.govnih.govnih.govwikidata.org The ratio of the analyte signal to the internal standard signal provides a more accurate measure of the analyte concentration, effectively compensating for matrix effects and instrument variability. nih.govnih.govnih.govnih.govwikidata.org This is particularly valuable when analyzing complex matrices where interfering compounds can affect the ionization efficiency of the analyte. nih.govnih.govnih.govwikidata.org Deuterated internal standards are thus indispensable tools for method validation and ensuring the reproducibility and reliability of quantitative analytical results across various fields, including pharmaceuticals, environmental science, and agrochemistry. nih.govnih.gov

Historical Context of Deuterated Compounds in Research Methodologies

The utilization of deuterium in scientific research dates back several decades. Early applications in the 1960s explored deuterated compounds as metabolic and pharmacokinetic probes. Researchers used deuterium labeling to study the fate and behavior of molecules within biological systems, leveraging the kinetic isotope effect, where the replacement of hydrogen with deuterium can influence reaction rates. ugent.be

Historically, deuterated compounds served as crucial standards for spectroscopic techniques like NMR and MS, aiding in the elucidation of reaction mechanisms and the tracing of compounds. Over time, the application of deuterium modification expanded beyond purely investigative probes to include strategies for improving the properties of potential drug candidates, aiming to enhance metabolic stability or alter pharmacokinetic profiles. The approval of the first deuterated drug by the FDA in 2017 marked a significant milestone, highlighting the growing importance of deuterium in medicinal chemistry. Alongside these developments, the role of deuterated compounds as analytical standards in quantitative analysis has become increasingly fundamental due to advancements in mass spectrometry. nih.govnih.govnih.govnih.govwikidata.org Deuterium has also found applications in other areas, including nuclear research in its early history.

Overview of DUDN-d6 as a Specialized Research Compound

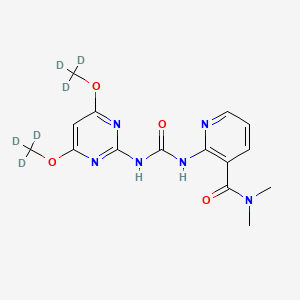

This compound is a specific example of a deuterated stable isotope probe utilized in chemical analysis. Chemically, this compound is a deuterated analog of DUDN, identified as an impurity of the herbicide Nicosulfuron. The chemical name for this compound is 2-[((4,6-Dimethoxypyrimidin-2-yl)carbamoyl)amino]N,N-dimethylpyridine-3-carboxamide-d6, also known as 2-(3-(4,6-Dimethoxypyrimidin-2-yl)ureido)-N,N-dimethylnicotinamide-d6. The "-d6" designation indicates the presence of six deuterium atoms within the molecule. The molecular formula of this compound is C₁₅H₁₂D₆N₆O₄, with a molecular weight of 352.38 g/mol .

Given its nature as a deuterated analog of an impurity of a widely used herbicide, the primary application of this compound in research is likely as a stable isotope-labeled internal standard for the quantitative determination of DUDN. In analytical methods, particularly those employing mass spectrometry, this compound would be added to samples containing Nicosulfuron and its impurities. Its distinct mass allows it to be detected separately from the unlabeled DUDN. By comparing the signal intensity of DUDN to that of the known quantity of this compound internal standard, researchers can accurately quantify the amount of DUDN present in the sample, even in complex matrices encountered in environmental, agricultural, or quality control analyses related to Nicosulfuron. This application aligns directly with the established significance of deuterated compounds as essential tools for precise and accurate quantitative analysis in analytical chemistry. nih.govnih.govnih.govwikidata.org

Structure

3D Structure

Properties

Molecular Formula |

C15H18N6O4 |

|---|---|

Molecular Weight |

352.38 g/mol |

IUPAC Name |

2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylamino]-N,N-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C15H18N6O4/c1-21(2)13(22)9-6-5-7-16-12(9)19-15(23)20-14-17-10(24-3)8-11(18-14)25-4/h5-8H,1-4H3,(H2,16,17,18,19,20,23)/i3D3,4D3 |

InChI Key |

XBZZDWUQLUFPQY-LIJFRPJRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NC2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)NC(=O)NC2=NC(=CC(=N2)OC)OC |

Origin of Product |

United States |

Dudn D6: Synthesis and Isotopic Incorporation Strategies

Methodological Approaches for Deuterium (B1214612) Labeling of Chemical Compounds

The synthesis of deuterium-labeled compounds involves various strategies aimed at selectively replacing hydrogen atoms with deuterium. The choice of method often depends on the target molecule's structure, the desired position(s) of deuteration, and the required isotopic purity.

One prominent approach is hydrogen-deuterium exchange (H-D exchange). This method typically involves exposing the target molecule to a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents (e.g., methanol-d₄, DMSO-d₆, benzene-d₆), in the presence of a catalyst. nih.govwikipedia.orgnih.gov Catalysts can include acids, bases, or transition metals. wikipedia.orgnih.gov H-D exchange is particularly useful for introducing deuterium into positions that are relatively acidic or are in proximity to functional groups that can coordinate with a catalyst. nih.gov However, controlling the regioselectivity and preventing back-exchange with adventitious hydrogen can be challenging. nih.gov

Another key strategy involves the synthesis of the target molecule using commercially available or specially prepared deuterated building blocks or precursors. nih.govnih.gov This "bottom-up" approach allows for precise control over the position and number of deuterium atoms incorporated into the final molecule. nih.gov While this method can yield highly site-specific labeling, it may require the synthesis of complex deuterated intermediates, which can be costly and time-consuming. nih.gov

Other methods include reductive deuteration, where a reducible functional group is treated with a deuterated reducing agent (e.g., D₂ gas catalyzed hydrogenation or reduction with metal deuterides), and photocatalytic deuteration, which utilizes light energy to drive the H-D exchange or deuteration reaction, often under mild conditions. wikipedia.orgnih.gov The selection of the appropriate method or a combination of methods is crucial for achieving the desired isotopic enrichment and positional specificity in the labeled compound.

Targeted Synthesis of DUDN-d6 for Specific Research Applications

The targeted synthesis of this compound is driven by its specific applications, primarily as a stable isotope-labeled internal standard (SILS) in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). wikipedia.org As an internal standard, this compound is added to samples at a known concentration to aid in the accurate quantification of its non-deuterated analog, DUDN. The slight difference in mass between DUDN and this compound due to the incorporated deuterium atoms allows them to be distinguished by mass spectrometry, while their similar chemical properties ensure they behave identically during sample preparation and analysis. nih.govwikipedia.org

Given that DUDN is an impurity of Nicosulfuron, data.govnih.gov the targeted synthesis of this compound would likely involve adapting synthetic routes related to Nicosulfuron or its degradation pathways. Nicosulfuron synthesis typically involves the coupling of a substituted pyrimidine (B1678525) with a sulfonyl isocyanate or sulfonyl chloride derivative. DUDN, having a urea (B33335) linkage instead of a sulfonylurea bridge, might be synthesized through a reaction involving a pyrimidine amine and a pyridine (B92270) isocyanate or carbamoyl (B1232498) chloride derivative.

For the targeted synthesis of this compound (C₁₅H₁₂D₆N₆O₄), deuterium atoms need to be strategically introduced to replace six hydrogen atoms in the DUDN structure (C₁₅H₁₈N₆O₄). The specific positions of deuteration in commercial or research-grade this compound would dictate the synthetic strategy. Without a published specific synthesis for this compound, one could envision several approaches based on general deuterium labeling methods:

Synthesis from deuterated precursors: This would involve synthesizing this compound from commercially available deuterated building blocks corresponding to parts of the DUDN molecule, such as a deuterated dimethylamine (B145610) or a deuterated form of the pyridine or pyrimidine ring systems. For example, if the six deuterium atoms are located on the two methyl groups of the dimethylamino substituent, the synthesis would require using dimethylamine-d₆ as a starting material.

Late-stage H-D exchange: If the target deuterium atoms are in positions amenable to exchange (e.g., on carbon atoms adjacent to heteroatoms or electron-withdrawing groups), H-D exchange reactions on a late-stage intermediate or the DUDN molecule itself could be employed using D₂O or deuterated solvents and appropriate catalysts. nih.gov

The choice between these approaches depends on the desired isotopic labeling pattern and the availability of suitable deuterated starting materials or efficient exchange methods for the specific positions in DUDN.

Isotopic Purity and Positional Deuteration in this compound Synthesis

Achieving high isotopic purity and precise positional deuteration are critical aspects in the synthesis of labeled compounds like this compound, particularly for their use as analytical standards or in mechanistic studies. Isotopic purity refers to the percentage of molecules in a sample that contain the intended number of deuterium atoms. Positional deuteration refers to the specific location of the deuterium atoms within the molecule.

For applications as internal standards in mass spectrometry, high isotopic purity is essential to ensure accurate quantification. Impurities with fewer or more deuterium atoms (isotopologues) can interfere with the mass spectrometric analysis of the analyte and the internal standard. Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the isotopic purity and confirming the positions of deuterium labeling. nih.gov HRMS can distinguish between molecules with different numbers of deuterium atoms based on their precise mass differences. NMR spectroscopy provides detailed information about the chemical environment of atoms, allowing for the confirmation of deuterium incorporation at specific sites by the disappearance or reduction of corresponding proton signals. nih.gov

Challenges in achieving high isotopic purity can arise from incomplete H-D exchange reactions, back-exchange of deuterium with hydrogen from the solvent or atmosphere, or the presence of protium (B1232500) in deuterated starting materials. nih.gov Similarly, controlling positional deuteration can be difficult, especially in molecules with multiple exchangeable hydrogen atoms or when using non-specific labeling methods.

Targeted synthesis from deuterated precursors generally offers better control over positional deuteration compared to H-D exchange, although the synthesis of complex deuterated precursors can be challenging. nih.gov For H-D exchange methods, the careful selection of catalysts, reaction conditions (temperature, solvent, reaction time), and deuterium source is necessary to optimize regioselectivity and minimize unwanted exchange or side reactions. nih.gov

Advanced Analytical Methodologies Utilizing Dudn D6

Mass Spectrometry (MS) Based Quantitation with DUDN-d6 as Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prevalent technique for analyzing complex samples due to its separation power and high sensitivity. Method development for LC-MS/MS utilizing this compound as an internal standard involves optimizing chromatographic conditions, such as selecting appropriate columns and mobile phases, to achieve adequate separation of the target analytes (Nicosulfuron and DUDN) from the sample matrix and the internal standard. Concurrently, MS parameters, including ionization mode (often electrospray ionization, ESI, for these types of compounds) and fragmentation pathways, are optimized to achieve sensitive and selective detection using multiple reaction monitoring (MRM). The deuterium (B1214612) labeling in this compound results in a predictable mass shift compared to the non-labeled analog, allowing for simultaneous detection of both the analyte and the internal standard in the same chromatographic run using distinct MRM transitions. This co-elution and similar ionization/fragmentation behavior between this compound and its parent compounds are fundamental to its effectiveness as an internal standard in LC-MS/MS. theclinivex.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of volatile and semi-volatile compounds. While LC-MS/MS is often favored for more polar or less volatile compounds like Nicosulfuron, GC-MS can be applicable depending on the specific properties of DUDN and its deuterated analog, potentially requiring derivatization to enhance volatility and thermal stability. In GC-MS, a deuterated internal standard like this compound would ideally exhibit similar chromatographic behavior to the analyte and produce characteristic ions upon electron ionization (EI) or other GC-amenable ionization techniques. The use of selected ion monitoring (SIM) or selected reaction monitoring (SRM) in GC-MS allows for sensitive and selective detection of both the analyte and the deuterated internal standard based on their distinct mass fragments. Deuterated internal standards have been successfully applied in GC-MS for quantitative analysis of various compounds.

Principles of Isotope Dilution Mass Spectrometry Employing this compound

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a high-accuracy quantitative technique, and this compound is well-suited for this approach when quantifying its non-labeled analog. The principle of IDMS involves adding a precisely known amount of the isotopically enriched internal standard (this compound) to the sample before sample preparation. This mixture is then processed, and the ratio of the analyte (DUDN or Nicosulfuron) to the internal standard (this compound) is measured by mass spectrometry. Because the analyte and the labeled internal standard are chemically identical (except for the isotopic substitution), they behave identically throughout the sample preparation and analysis process. theclinivex.com Any losses or matrix effects that affect the analyte will proportionally affect the internal standard. By measuring the altered isotopic ratio in the mixture, the original concentration of the analyte in the sample can be accurately determined using the isotope dilution equation. This method is particularly robust as the final result is based on an isotope ratio measurement, which is less susceptible to variations in instrument sensitivity or sample recovery compared to methods relying solely on signal intensity.

Quantitative Analysis of Parent Compounds using this compound

The primary application of this compound in MS is the quantitative analysis of its parent compounds, specifically Nicosulfuron and its impurity DUDN. sigmaaldrich.comherts.ac.uk By adding a known amount of this compound to the sample, a calibration curve is established by analyzing a series of standards containing varying concentrations of the parent compound and a constant concentration of this compound. The ratio of the peak area (or signal intensity) of the parent compound to that of this compound is plotted against the concentration of the parent compound. This calibration curve is then used to determine the concentration of the parent compound in unknown samples by measuring the analyte-to-internal standard signal ratio. This approach corrects for variations in sample processing and instrument response, leading to more accurate and reproducible quantitative results compared to external calibration methods. theclinivex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds. Deuterated compounds play a crucial role in NMR, primarily as solvents. Deuterated solvents, such as DMSO-d6, are used to dissolve samples while minimizing interference from solvent proton signals in 1H NMR spectra, as deuterium nuclei resonate at a different frequency.

While deuterated compounds are essential in NMR as solvents, the direct applications of this compound in NMR spectroscopy, beyond its potential characterization or purity assessment by NMR, are not extensively detailed in the provided information. It is plausible that this compound, like other synthesized organic compounds, would be analyzed using NMR techniques (likely dissolved in a suitable deuterated solvent like DMSO-d6 or CDCl3) to confirm its structure and isotopic enrichment during its synthesis and quality control. The deuterium labeling in this compound would simplify the 1H NMR spectrum in the region where the deuterated protons of the non-labeled analog would typically appear, and the deuterium atoms could be observed in a 2H NMR spectrum. However, the primary analytical utility of this compound highlighted in the provided sources is its application as an internal standard in mass spectrometry for quantitative analysis. sigmaaldrich.comherts.ac.uk

Deuterium NMR (²H NMR) for Structural Elucidation and Dynamic Studies

Deuterium NMR (²H NMR) is a spectroscopic technique that focuses on the deuterium nucleus (²H), which has a spin of 1, unlike the spin-1/2 of protium (B1232500) (¹H). wikipedia.org This difference in nuclear spin results in distinct NMR behavior. ²H NMR can be used to verify the effectiveness of deuteration in a compound, as a deuterated substance will show a strong signal in a ²H NMR spectrum but not in a ¹H NMR spectrum. wikipedia.org

While ²H NMR generally offers poorer resolution compared to ¹H NMR due to the smaller magnetic dipole moment of the deuteron, it provides valuable information for structural elucidation and dynamic studies, especially in the solid state. wikipedia.org The quadrupolar splitting observed in the ²H NMR spectrum of a C-D bond is dependent on the angle between the C-D bond and the applied magnetic field. wikipedia.org This property allows ²H NMR to probe orientation distributions in partially ordered deuterated materials, such as polymers. wikipedia.org Changes in C-D bond orientation due to molecular motions significantly impact the spectral line shape, making ²H NMR a useful tool for studying molecular dynamics. wikipedia.org For instance, it has been applied to study the phase behavior of lipid membranes. wikipedia.org In the context of this compound, ²H NMR could potentially be used to confirm the position and extent of deuterium incorporation and to study its behavior in different environments or interactions.

Quantitative NMR (qNMR) using this compound as a Reference Material

Quantitative NMR (qNMR) is an NMR-based technique used for the quantitative determination of a substance's concentration or purity. fujifilm.comfujifilm.comox.ac.uk It relies on the principle that the ratio of the integrated peak areas in an NMR spectrum is directly proportional to the ratio of the number of nuclei contributing to those peaks. fujifilm.comfujifilm.com In ¹H NMR, the areas of hydrogen atom peaks can be quantitatively compared. fujifilm.com

For accurate qNMR measurements, a reference material with a known, traceable purity value is essential. fujifilm.comfujifilm.com This reference material, often an internal standard, is mixed with the sample in a deuterated solvent. fujifilm.com Deuterated solvents are typically used in NMR to avoid interference from the solvent's own signals in the ¹H NMR spectrum. iastate.edusigmaaldrich.comsavemyexams.com Common deuterated solvents include chloroform-d, acetone-d6, and DMSO-d6. iastate.edusigmaaldrich.com

This compound, being a deuterated compound, could potentially serve as a reference material or an internal standard in qNMR applications, particularly when analyzing non-deuterated compounds where its deuterium signals would not interfere with the ¹H signals of the analyte. The requirements for a suitable qNMR reference material include guaranteed traceability of its purity value, non-overlapping NMR signals with the compound being measured, and good solubility in the chosen deuterated solvent. fujifilm.com Using a certified reference material (CRM) traceable to the International System of Units (SI) enhances the reliability of purity and quantity measurements in qNMR. fujifilm.com

Method Development and Validation for this compound Analytical Procedures

The development and validation of analytical methods for compounds like this compound are crucial to ensure the accuracy, reliability, and consistency of analytical results. adryan.comwjarr.comijpsjournal.com This process is fundamental in various fields, including the pharmaceutical industry, where validated methods are required to ensure product quality and safety. adryan.com

Development of Robust and Reliable Analytical Methods

Developing a robust and reliable analytical method for this compound involves creating procedures that can consistently identify, quantify, and characterize the compound. labmanager.comnih.gov This process is typically iterative, starting with basic experiments and progressively refining parameters such as sample preparation, solvent composition, and detection conditions. labmanager.comeirgenix.com The goal is to develop a method that is unaffected by small, deliberate variations in parameters, ensuring its reliability during normal usage. elementlabsolutions.com

Key aspects in the development phase include defining the purpose and objectives of the method, reviewing existing literature, creating a detailed plan, optimizing parameters, and assessing robustness early on. eirgenix.com For this compound, this would involve determining the most suitable analytical technique (e.g., NMR, LC-MS), optimizing sample preparation procedures to ensure efficient extraction and presentation of this compound, and fine-tuning instrument parameters for optimal detection and response. researchgate.net A robust method minimizes the impact of potential interfering factors, which can be assessed using a risk-based approach. adryan.com

Validation Parameters: Precision, Accuracy, Linearity, and Selectivity

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. adryan.comwjarr.comijpsjournal.com This is achieved by evaluating several performance characteristics, including precision, accuracy, linearity, and selectivity (specificity). adryan.comwjarr.comeirgenix.comelementlabsolutions.comgmpinsiders.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It indicates the repeatability of the method. eirgenix.com

Accuracy: Accuracy expresses the closeness of agreement between the value obtained by the method and the true or accepted reference value. adryan.comelementlabsolutions.com It is sometimes referred to as trueness. elementlabsolutions.com Accuracy is typically assessed by analyzing samples with known concentrations. elementlabsolutions.com

Linearity: Linearity is the ability of the method to yield test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comelementlabsolutions.comgmpinsiders.com This is usually evaluated by analyzing a series of standards at different concentrations and establishing a relationship between concentration and response. wjarr.comelementlabsolutions.comgmpinsiders.com

Selectivity/Specificity: Selectivity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities or degradation products. adryan.comelementlabsolutions.com A specific method should only yield a response for the target analyte. elementlabsolutions.com

Validation studies for this compound would involve performing experiments to determine these parameters, ensuring the method provides reliable and accurate quantification or identification of this compound in relevant sample matrices. wjarr.com

System Suitability and Quality Control Criteria for this compound Assays

System suitability testing (SST) and quality control (QC) are integral parts of analytical procedures, ensuring that the analytical system is performing correctly and that the data generated are of acceptable quality. cancer.govbham.ac.uknih.govgimitec.comm-pharmaguide.com

System suitability tests are performed before or during sample analysis to verify that the complete analytical system, including the instrument, column, and reagents, is suitable for the intended application on the day of analysis. cancer.govgimitec.comm-pharmaguide.com Criteria for system suitability are established during method validation and can include parameters such as resolution, reproducibility of retention time and peak area, and column efficiency. gimitec.comm-pharmaguide.com If the system suitability criteria are not met, sample analysis should not proceed or the results are considered invalid. cancer.gov

Quality control samples are analyzed alongside study samples to monitor the performance of the method throughout the analytical run and to ensure the reliability and consistency of the data. bham.ac.uknih.govm-pharmaguide.com QC samples are typically spiked samples of known concentrations. m-pharmaguide.com By analyzing QC samples, laboratories can assess the intra-study reproducibility and identify any systematic errors. bham.ac.uknih.gov Isotopically-labeled internal standards, like this compound if used in an assay for a non-deuterated analyte, are often employed in QC to assess system stability for each sample and to help correct for matrix effects and instrumental variations. nih.govbham.ac.uk

For this compound assays, establishing specific system suitability criteria and incorporating appropriate QC samples would be essential to ensure the ongoing performance and data quality of the analytical method.

Dudn D6 As a Certified Reference Material and Standard

Role of Deuterated Compounds in Analytical Standardization and Quality Assurance

Deuterated compounds play a vital role in analytical standardization and quality assurance across various scientific fields, including pharmaceuticals, environmental science, and biochemistry. clearsynth.comcdnisotopes.comresolvemass.ca By replacing hydrogen atoms with deuterium (B1214612), target molecules gain a change in physical properties while their chemical properties remain virtually unchanged. szabo-scandic.com This isotopic substitution is particularly valuable in mass spectrometry applications, where deuterated substances serve as ideal internal standards. clearsynth.comszabo-scandic.comsynergyanalyticallabs.com

The use of deuterated internal standards offers several key advantages in analytical workflows:

Calibration: They act as calibration reference points, allowing for more accurate instrument calibration and reduced measurement errors. clearsynth.com

Quantitative Analysis: By comparing the response of an analyte to that of the internal standard, researchers can accurately determine the analyte's concentration in a sample. clearsynth.com

Compensation for Matrix Effects: In complex sample matrices, deuterated internal standards help correct for signal suppression or enhancement caused by other compounds, ensuring precise measurements. clearsynth.comresolvemass.ca

Method Validation: Incorporating deuterated standards during method development and validation helps ensure the robustness and reliability of the analytical procedure. clearsynth.com

This makes deuterated compounds indispensable tools for achieving precision and accuracy in analytical chemistry. clearsynth.com

Development and Certification of DUDN-d6 Reference Materials

The development and certification of reference materials like this compound are critical steps in ensuring the reliability of analytical measurements. Certified Reference Materials (CRMs) are materials accompanied by a certificate, one or more of whose property values are certified by a procedure which establishes its traceability to a realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence. european-accreditation.org The production and certification of CRMs are carried out to the highest metrological standards, often following guidelines such as ISO Guides 34 (now incorporated into ISO 17034) and ISO Guide 35. european-accreditation.orgiageo.com

This compound is available as a certified reference material from various suppliers. pharmaffiliates.comlgcstandards.com For example, LGC Standards offers this compound as a CRM, covered under the scope of accreditation to ISO 17034. lgcstandards.comlgcstandards.com This accreditation signifies that the production of the reference material conforms to recognized quality standards. european-accreditation.orglgcstandards.com The intended use of such CRMs includes the calibration of instruments and the validation of analytical methods. lgcstandards.com

Certification involves rigorous analytical work to assess the material's chemical characterization. lgcstandards.com This is often performed by laboratories accredited to ISO 17025, which ensures that analytical work is conducted with due traceability. iageo.comlgcstandards.comreference-materials.ch Certified values for CRMs are determined with associated uncertainties, which are typically based on a 95% Confidence Interval and include the combined effects of method imprecision, material inhomogeneity, and any bias between methods. lgcstandards.comreference-materials.ch Homogeneity testing is a crucial part of the certification process, often involving multiple measurements on samples taken from the material to ensure uniform distribution of the analyte. lgcstandards.comreference-materials.ch

Data regarding the molecular formula and weight are essential for the characterization of this compound as a reference material. This compound has a molecular formula of C₁₅H₁₂D₆N₆O₄ and a molecular weight of 352.38. pharmaffiliates.comlgcstandards.comscbt.com

Ensuring Metrological Traceability in this compound Based Assays

Ensuring metrological traceability in analytical assays utilizing this compound as a standard is paramount for achieving comparable and reliable results. Metrological traceability is defined as the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. pjlabs.comeurachem.orgmasmanagementsystems.com.auiupac.org This concept is fundamental in analytical chemistry to link measurement results to a common, stable reference, typically the International System of Units (SI). eurachem.orgmasmanagementsystems.com.au

For this compound based assays, traceability is established by using a certified reference material of this compound. lgcstandards.commasmanagementsystems.com.au The certificate accompanying the CRM provides certified values with stated uncertainties, and the production process is accredited to standards like ISO 17034, ensuring the quality and traceability of the material itself. european-accreditation.orgiageo.comlgcstandards.com

Key elements in establishing metrological traceability for this compound based assays include:

Unbroken Chain of Comparisons: Linking the measurement of the analyte to the this compound internal standard, and the standard back to its certification. pjlabs.com

Measurement Uncertainty: Calculating and stating the uncertainty at each step of the calibration chain. pjlabs.comiupac.org

Documentation: Performing each step according to documented procedures and documenting the results. pjlabs.com

Competence: Ensuring that laboratories performing the measurements are technically competent, often demonstrated through accreditation like ISO/IEC 17025. reference-materials.chpjlabs.com

Reference to SI Units: Where possible, the traceability chain should end at primary standards realizing SI units. pjlabs.com

By adhering to these principles, analytical methods using this compound as an internal standard can provide measurement results that are accurate, comparable, and reliable over time and across different laboratories.

Applications of Dudn D6 in Biochemical and Metabolic Research

Investigation of Biochemical Pathways and Metabolic Fluxes using Stable Isotopes

While stable isotope labeling is a powerful technique for investigating biochemical pathways and metabolic fluxes by tracing the movement of labeled atoms through metabolic networks, the search results specifically indicate that DUDN-d6 is primarily utilized as an internal standard for the quantification of Nicosulfuron. sigmaaldrich.commade-in-china.com

In metabolic research involving Nicosulfuron, accurate quantification of the parent compound and its metabolites in biological systems is crucial for understanding its metabolic fate and the pathways involved. sigmaaldrich.com The use of a stable isotope-labeled internal standard like this compound helps to improve the accuracy and reliability of these quantitative measurements, particularly in complex biological matrices analyzed by mass spectrometry. sigmaaldrich.com This is because the labeled internal standard behaves similarly to the unlabeled analyte during sample preparation and analysis, compensating for potential variations and matrix effects. While this compound serves this vital role in the analytical methodology supporting metabolic studies of Nicosulfuron, the provided information does not describe this compound itself being used as a metabolic tracer to directly map biochemical pathways or measure metabolic fluxes of Nicosulfuron or other compounds.

In Vitro Enzymatic Assay Development and Characterization with this compound

Based on the available search results, there is no specific information detailing the direct use of this compound in the development or characterization of in vitro enzymatic assays. Research on enzymatic activity and characterization often involves monitoring substrate conversion or product formation, but the provided information does not indicate this compound's role in such assays, either as a substrate, product, or modifier.

Monitoring Substrate-Product Conversions in Biological Systems

This compound plays a role in monitoring substrate-product conversions in biological systems through its application as an internal standard for the quantification of Nicosulfuron. sigmaaldrich.commade-in-china.com Nicosulfuron undergoes metabolic transformations in biological systems, such as plants and potentially other organisms, resulting in the formation of various metabolites (products). herts.ac.uklabsolu.cauni.lupharmaffiliates.com Studies investigating these conversions require accurate measurement of the concentrations of Nicosulfuron (the substrate) and its metabolites over time or under different experimental conditions.

Emerging Research Frontiers and Methodological Challenges for Dudn D6

Development of Novel Analytical Platforms for DUDN-d6 Detection and Quantitation

The accurate detection and quantitation of this compound, particularly in complex matrices, necessitate the development and refinement of analytical platforms. Mass spectrometry (MS), often coupled with chromatography (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS, or Gas Chromatography-Mass Spectrometry, GC-MS), is the primary technique for analyzing deuterated compounds texilajournal.comfrontiersin.orgmeasurlabs.com. The mass difference introduced by deuterium (B1214612) labeling allows for the selective detection and quantification of the labeled compound even in the presence of its non-labeled analog or other interfering substances researchgate.nettexilajournal.com.

Current research in this area focuses on improving the sensitivity, selectivity, and throughput of these methods. Challenges include minimizing matrix effects, ensuring consistent retention times between the labeled and unlabeled compounds, and addressing potential deuterium exchange in certain conditions researchgate.netwaters.com. Novel instrumental developments in mass spectrometry are continuously enhancing detection limits and providing more detailed structural information frontiersin.org. For instance, advancements in high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) contribute to more accurate identification and quantification of this compound in complex samples frontiersin.orgacs.org.

While specific data tables detailing novel analytical platforms exclusively for this compound were not found in the search results, the principles and challenges discussed for deuterated internal standards and stable isotope analysis in general are directly applicable researchgate.nettexilajournal.comwaters.commeasurlabs.com. The development of new methods often involves optimizing sample preparation, chromatographic separation, and MS parameters to achieve desired performance characteristics like precision, accuracy, and limits of detection texilajournal.comacs.orgfrontiersin.org.

Integration of this compound Based Methodologies with High-Throughput Omics Studies

In high-throughput omics, where large numbers of samples are analyzed rapidly, the use of internal standards like this compound helps to correct for variability introduced during sample preparation, instrument performance fluctuations, and matrix effects acs.orgnih.gov. This is particularly important in complex biological matrices such as plasma or serum, where matrix effects can significantly impact ionization efficiency in MS waters.comacs.org.

The integration involves developing streamlined workflows that incorporate the addition of stable isotope-labeled standards early in the sample preparation process acs.org. High-throughput LC-MS platforms are essential for the rapid analysis required in omics studies acs.orgresearchgate.net. Research in this area focuses on developing standardized protocols and data processing pipelines that can effectively utilize the data from labeled standards for accurate relative or absolute quantification of endogenous compounds acs.orgnih.gov.

Challenges in integrating this compound based methodologies with high-throughput omics include the potential for a large number of analytes requiring a diverse set of labeled standards, the complexity of data analysis for large datasets, and ensuring the stability and purity of the labeled standards throughout the workflow waters.comnih.govfrontiersin.org. Despite these challenges, the use of stable isotope-labeled standards is considered a gold standard for accurate quantification in metabolomics and other omics applications nih.gov.

Future Directions in Stable Isotope Chemistry and this compound Applications

The field of stable isotope chemistry and its applications, including the use of compounds like this compound, is continuously evolving. Future directions are driven by the need for greater precision, efficiency, and broader applicability of stable isotope techniques adesisinc.com.

One key future direction is the development of novel and more efficient methods for synthesizing stable isotope-labeled compounds adesisinc.comcabidigitallibrary.org. Advancements in flow chemistry and automated synthesis platforms are expected to make the production of a wider variety of labeled standards more accessible and cost-effective adesisinc.com.

Another area of focus is the expansion of stable isotope applications beyond traditional areas like drug metabolism and environmental tracing adesisinc.comnih.govhutton.ac.uk. Emerging applications include their use in advanced material science, food authenticity testing, and detailed studies of biological pathways adesisinc.comhutton.ac.uksolubilityofthings.com. For this compound, specifically being a labeled analog of a Nicosulfuron impurity, future research might involve its use in more detailed environmental fate studies of herbicides or investigations into the metabolic pathways of Nicosulfuron in plants or other organisms.

Furthermore, research is ongoing to address the existing challenges in using stable isotope standards, such as potential deuterium exchange and differential matrix effects compared to the unlabeled analyte researchgate.netwaters.com. Future developments in analytical instrumentation and data processing algorithms are expected to mitigate these issues, leading to even more reliable and accurate results frontiersin.orgnih.gov. The integration of stable isotope data with advanced computational modeling and machine learning techniques is also a promising future direction for gaining deeper insights from complex biological and environmental datasets mdpi.comnih.gov.

The increasing availability and decreasing cost of stable isotopes and labeled compounds are expected to drive their wider adoption in various research fields, opening up new possibilities for tracing, understanding, and quantifying complex processes at a molecular level adesisinc.comiaea.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.